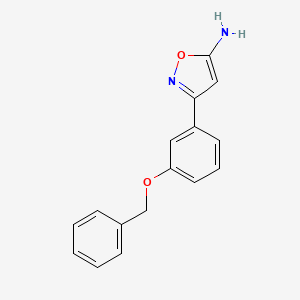

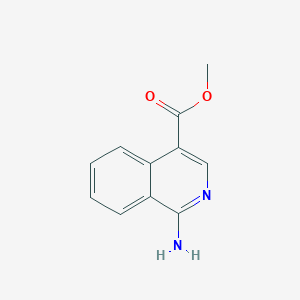

3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzyloxyphenyl compounds . These compounds are often used in laboratory settings and are part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine” were not found, related compounds such as “3-(Benzyloxy)phenylboronic acid” and “3-(Benzyloxy)phenylacetonitrile” have been synthesized through various methods . For instance, the synthesis of “3-(Benzyloxy)phenylboronic acid” involves reactions like Microwave Suzuki-Miyaura coupling .Scientific Research Applications

Natural Product Synthesis and Biological Activity

Isoxazolines and their derivatives, like 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine, play a significant role in the synthesis of natural products and the exploration of their biological activities. For example, isoxazolin-5-one and 3-nitropropanoic acid-derived natural products have been identified in various species across plants, insects, bacteria, and fungi, showcasing a wide range of biological activities and serving as inspiration for synthetic analogs (Becker et al., 2017). These compounds are synthesized via diverse biosynthetic pathways, highlighting the chemical versatility and ecological significance of the isoxazoline ring.

Antioxidant and Anti-inflammatory Agents

Isoxazoline derivatives have also been investigated for their potential as antioxidant and anti-inflammatory agents. For instance, novel benzofused thiazole derivatives, which could be structurally related to isoxazoline analogs, have shown significant in vitro antioxidant and anti-inflammatory activities, suggesting a promising avenue for the development of new therapeutic agents (Raut et al., 2020).

Anticancer Activity

The anticancer potential of isoxazoline-containing natural products and their synthetic analogs has been a subject of extensive research. Isoxazolines are an important class of nitrogen and oxygen-containing heterocycles with significant anticancer activities. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and utilization as anticancer agents, along with discussions on synthetic pathways to achieve these compounds and the structural-activity relationship affecting their anticancer activity (Kaur et al., 2014).

Drug Design and Molecular Docking

Research on isoxazoline derivatives extends into drug design, where these compounds are evaluated for their binding affinities to various biological targets through molecular docking studies. For instance, the study of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities includes molecular docking to understand their potential binding modes, offering insights into their mechanism of action and guiding the development of more effective therapeutic agents (Raut et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways . More research is required to elucidate the specific interactions between 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and its targets.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and their impact on its bioavailability.

Result of Action

Similar compounds have been found to have various molecular and cellular effects

Action Environment

Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine.

properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16-10-15(18-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOIUXPZLMVVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NOC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2602903.png)

![2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2602907.png)

![2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2602908.png)

![3-Methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazolin-4-one](/img/structure/B2602909.png)

![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)

![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)